molecular formula C19H18N2O2S B14147805 Ethyl 4,6-diphenyl-2-sulfanyl-1,6-dihydropyrimidine-5-carboxylate CAS No. 154866-93-0

Ethyl 4,6-diphenyl-2-sulfanyl-1,6-dihydropyrimidine-5-carboxylate

Cat. No.: B14147805
CAS No.: 154866-93-0
M. Wt: 338.4 g/mol
InChI Key: IQEZQOIEZJJCDN-UHFFFAOYSA-N
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Description

Ethyl 4,6-diphenyl-2-sulfanyl-1,6-dihydropyrimidine-5-carboxylate is a heterocyclic compound that belongs to the class of pyrimidines This compound is characterized by the presence of a sulfanyl group at the 2-position and phenyl groups at the 4 and 6 positions of the pyrimidine ring

Preparation Methods

The synthesis of Ethyl 4,6-diphenyl-2-sulfanyl-1,6-dihydropyrimidine-5-carboxylate typically involves multi-step reactions. One common synthetic route includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction of ethyl acetoacetate with thiourea and benzaldehyde derivatives can lead to the formation of the desired pyrimidine compound. The reaction conditions often involve the use of solvents like ethanol and catalysts such as piperidine .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Ethyl 4,6-diphenyl-2-sulfanyl-1,6-dihydropyrimidine-5-carboxylate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents, reducing agents, and electrophiles. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of Ethyl 4,6-diphenyl-2-sulfanyl-1,6-dihydropyrimidine-5-carboxylate involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes such as tyrosine kinases, which play a crucial role in cell signaling pathways. By binding to the active site of these enzymes, the compound can prevent the phosphorylation of key proteins, thereby inhibiting cell proliferation and inducing apoptosis in cancer cells .

Comparison with Similar Compounds

Ethyl 4,6-diphenyl-2-sulfanyl-1,6-dihydropyrimidine-5-carboxylate can be compared with other pyrimidine derivatives such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of the sulfanyl group, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 4,6-diphenyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O2S/c1-2-23-18(22)15-16(13-9-5-3-6-10-13)20-19(24)21-17(15)14-11-7-4-8-12-14/h3-12,16H,2H2,1H3,(H2,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQEZQOIEZJJCDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=S)NC1C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001153686
Record name Ethyl 1,2,3,4-tetrahydro-4,6-diphenyl-2-thioxo-5-pyrimidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001153686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

154866-93-0
Record name Ethyl 1,2,3,4-tetrahydro-4,6-diphenyl-2-thioxo-5-pyrimidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=154866-93-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 1,2,3,4-tetrahydro-4,6-diphenyl-2-thioxo-5-pyrimidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001153686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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